REACTION_CXSMILES
|
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8](Cl)(=[O:12])[C:9](Cl)=[O:10].[Al+3].[Cl-].[Cl-].[Cl-].Cl>CCOCC.C(Cl)Cl>[S:7]1[C:9](=[O:10])[C:8](=[O:12])[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]1=2 |f:2.3.4.5|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
0.94 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude was dissolved in CH2Cl2 (40 ml)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organic phases were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C(C1=O)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |